2-Amino-4-iminoheptafluoropent-2-ene

CVD precursor Volatility Fluorinated building block

2-Amino-4-iminoheptafluoropent-2-ene (CAS 77953-70-9) is a highly fluorinated β-iminoenamine building block with the molecular formula C5H3F7N2. It features a heptafluorinated carbon backbone with both amino and imino functional groups, enabling unique reactivity and metal coordination chemistry.

Molecular Formula C5H3F7N2
Molecular Weight 224.082
CAS No. 77953-70-9
Cat. No. B2952092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-iminoheptafluoropent-2-ene
CAS77953-70-9
Molecular FormulaC5H3F7N2
Molecular Weight224.082
Structural Identifiers
SMILESC(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F
InChIInChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2/b3-1+,13-2?
InChIKeyNSPGYANHJLMYBV-YSJZGAJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-iminoheptafluoropent-2-ene (CAS 77953-70-9) Procurement Specifications and Core Properties


2-Amino-4-iminoheptafluoropent-2-ene (CAS 77953-70-9) is a highly fluorinated β-iminoenamine building block with the molecular formula C5H3F7N2 . It features a heptafluorinated carbon backbone with both amino and imino functional groups, enabling unique reactivity and metal coordination chemistry . The compound's key physical properties include a molecular weight of 224.08 g/mol , a boiling point range of 46-48°C at reduced pressure (43 torr) , and a calculated octanol-water partition coefficient (LogP) of approximately 3.07 .

Synthesis Context
Fluorinated beta-iminoenamine building block for coordination chemistry
Precursor Workflow
Reported volatility profile supports CVD/ALD precursor delivery research
Formulation Compatibility
Calculated lipophilicity (LogP ~3.07) may support drug/agrochemical design context

Procurement Risks: Why In-Class Fluorinated Building Blocks Are Not Interchangeable with 2-Amino-4-iminoheptafluoropent-2-ene


Fluorinated β-diketones and β-ketoimines constitute a broad class of compounds used in coordination chemistry, agrochemical synthesis, and materials science . However, subtle variations in fluorination pattern, heteroatom substitution (O vs. N), and the presence of specific functional groups (imino vs. keto) drastically alter reactivity, metal-binding affinity, volatility, and lipophilicity . For instance, the heptafluoroacetylacetone (Hfac) ligand forms different coordination geometries and exhibits distinct thermal stability compared to the iminoenamine framework of 2-Amino-4-iminoheptafluoropent-2-ene [1]. These differences directly impact synthetic yields, product purity, and the performance of the final material or active ingredient, making direct substitution without validation a high-risk procurement strategy [1].

Framework
Iminoenamine vs. Diketonate Core
Switching from oxygen-based ligands (e.g., Hfac) to the iminoenamine framework may alter metal-binding geometry and thermal stability profile.
Reactivity
Heteroatom Substitution (N vs. O)
Replacing a carbonyl with an imino group changes electron density and hydrogen-bonding capability, potentially shifting catalytic or supramolecular outcomes.
Properties
Fluorination Pattern Variance
Subtle differences in the fluorinated backbone among class-level analogs can significantly change volatility and lipophilicity, requiring validation before use.

2-Amino-4-iminoheptafluoropent-2-ene: Quantitative Performance Comparison Against Key Analogs


Comparative Volatility: Reduced Boiling Point for Enhanced CVD Precursor Delivery

2-Amino-4-iminoheptafluoropent-2-ene demonstrates a significantly lower boiling point compared to the widely used analog hexafluoroacetylacetone (Hhfac) [1]. This enhanced volatility facilitates more efficient vapor delivery in chemical vapor deposition (CVD) processes, potentially lowering operational temperatures and energy costs [1].

Volatility Profile
Head-to-head
46-48°C (43 torr) vs. 70-71°C (Hhfac)
Supports enhanced precursor delivery context
Data to verify under reduced pressure conditions
CVD precursor Volatility Fluorinated building block

Superior Synthetic Efficiency: Near-Quantitative Yield in Copper Complex Formation

The reaction of 2-Amino-4-iminoheptafluoropent-2-ene with CuO proceeds with exceptional efficiency, affording the bis(4-imino-1,1,1,3,5,5,5-heptafluoropent-2-ene-2-aminato)copper(II) complex in ~90% yield [1]. This high yield suggests a favorable reaction pathway and minimal side-product formation, which is advantageous for both research-scale and larger-scale synthesis of fluorinated metal complexes [1].

Complex Formation
Direct comparison
~90% yield vs. 70-85% yield for Cu(hfac)₂
Supports high-yield synthetic route context
CuO reaction in acetone
Coordination chemistry Copper complex Synthetic yield

Optimized Lipophilicity for Agrochemical and Pharmaceutical Formulation

The calculated octanol-water partition coefficient (LogP) for 2-Amino-4-iminoheptafluoropent-2-ene is 3.07 . This value indicates a balanced lipophilicity that is desirable for many agrochemical and pharmaceutical applications, potentially offering improved membrane permeability and bioavailability compared to more polar or highly lipophilic alternatives .

Lipophilicity Profile
Context-dependent
Calculated LogP ~3.07
May support drug/agrochemical design context
Source review required; software prediction
Lipophilicity Agrochemical Drug design

Unique Supramolecular Architecture in Heterospin Systems via Hydrogen Bonding

The copper(II) complex of 2-Amino-4-iminoheptafluoropent-2-ene (CuL₂) enables the formation of novel heterospin compounds with nitronyl nitroxide radicals, characterized by specific supramolecular structures driven by hydrogen bonding between the NH groups of the CuL₂ matrix and the oxygen atoms of the radical fragments [1]. This specific supramolecular architecture is a unique feature that influences the magnetic properties of the resulting materials, differentiating it from complexes derived from other fluorinated ligands like Hhfac [1].

Supramolecular Design
Reported
Unique hydrogen-bonded architecture
Supports heterospin/magnetic materials context
Qualitative difference in crystal packing
Heterospin Molecular magnetism Supramolecular chemistry

Optimal Use Cases for 2-Amino-4-iminoheptafluoropent-2-ene Based on Quantitative Evidence


High-Efficiency Synthesis of Fluorinated Copper(II) Complexes

Researchers requiring a high-yield (~90%) route to a fluorinated copper(II) β-iminoenaminate complex should prioritize this compound. The near-quantitative yield reported by Filyakova et al. [1] demonstrates superior synthetic efficiency compared to many standard protocols for similar Cu(hfac)₂ complexes, minimizing waste and purification effort. This makes it an ideal ligand for the preparation of metal-organic precursors for CVD or for studying the fundamental coordination chemistry of fluorinated ligands [1].

Design of Advanced Heterospin Molecular Materials

For teams working on the design of heterospin systems and molecular magnets, the copper complex derived from 2-Amino-4-iminoheptafluoropent-2-ene (CuL₂) provides a unique supramolecular platform. As demonstrated by Ovcharenko et al. [1], the NH groups of the CuL₂ matrix engage in specific hydrogen bonding with nitronyl nitroxide radicals, leading to distinct crystal packing and, consequently, potentially tunable magnetic exchange interactions [1]. This specific property is not replicated by the more common oxygen-based β-diketonate ligands, offering a distinct advantage in materials design [1].

CVD Precursor Development Requiring Enhanced Volatility

When developing new CVD precursors for metal or metal-oxide thin films, the lower boiling point of 2-Amino-4-iminoheptafluoropent-2-ene compared to hexafluoroacetylacetone [1][2] makes it a more attractive candidate. Its higher volatility at lower temperatures can enable the use of more thermally sensitive substrates or reduce energy consumption during film growth [2]. This property is particularly valuable for the deposition of copper or other metals in microelectronics fabrication [2].

Application
Selection Property
Validation Focus
Synthesis of Fluorinated Cu(II) Complexes
Synthetic Yield Profile
Cross-validation of reported ~90% yield
CVD/ALD Precursor Development
Volatility & Boiling Point Differential
Thin-film growth parameters on specific substrates
Heterospin Molecular Magnet Design
Solid-State Hydrogen-Bonding Motif
Structure-property correlation in magnetic exchange

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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